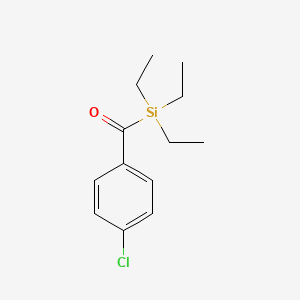
Silane, (4-chlorobenzoyl)triethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Silane, (4-chlorobenzoyl)triethyl- is an organosilicon compound characterized by the presence of a silicon atom bonded to three ethyl groups and a 4-chlorobenzoyl group. This compound is notable for its applications in organic synthesis, particularly as a reducing agent and a precursor to silyl ethers.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Silane, (4-chlorobenzoyl)triethyl- typically involves the reaction of triethylchlorosilane with an appropriate reducing agent. One common method employs lithium aluminum hydride (LiAlH4), which reduces triethylchlorosilane to triethylsilane while liberating aluminum chloride and hydrogen gas . This reaction requires careful control of reaction conditions, such as temperature and pressure, to achieve high yields and purity levels.
Industrial Production Methods
In industrial settings, the production of Silane, (4-chlorobenzoyl)triethyl- often involves large-scale reactions using similar reducing agents. The process is optimized to ensure high efficiency and minimal byproduct formation. Industrial production methods may also incorporate advanced purification techniques to obtain the compound in its purest form.
Analyse Chemischer Reaktionen
Types of Reactions
Silane, (4-chlorobenzoyl)triethyl- undergoes various types of chemical reactions, including:
Reduction: It acts as a reducing agent in the reduction of aldehydes, ketones, and imines.
Substitution: The compound can participate in substitution reactions, particularly in the presence of strong acids or bases.
Common Reagents and Conditions
Common reagents used in reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Lithium aluminum hydride (LiAlH4): Used for reduction reactions.
Triflic acid: Employed in deoxygenative transformations of ketones into alkenes.
Major Products Formed
The major products formed from reactions involving Silane, (4-chlorobenzoyl)triethyl- include:
Silyl ethers: Formed through hydrosilylation reactions.
Wissenschaftliche Forschungsanwendungen
Silane, (4-chlorobenzoyl)triethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reducing agent and a hydride source in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules and natural products.
Medicine: Plays a critical role in the synthesis of active pharmaceutical ingredients (APIs).
Industry: Utilized in various industrial processes, including the production of polymers and coatings.
Wirkmechanismus
The mechanism of action of Silane, (4-chlorobenzoyl)triethyl- primarily involves the reactivity of the silicon-hydrogen (Si-H) bond. This bond acts as a hydride donor in many reactions, facilitating the reduction of carbonyl compounds, nitriles, and imines . The Si-H bond is also involved in radical initiations, where it can donate hydrogen to facilitate various polymerizations and coupling reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Silane, (4-chlorobenzoyl)triethyl- include:
Triethylsilane: A trialkylsilane with similar reducing properties.
Trimethylsilane: Another trialkylsilane used in hydrosilylation reactions.
Uniqueness
Silane, (4-chlorobenzoyl)triethyl- is unique due to the presence of the 4-chlorobenzoyl group, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules and in applications requiring specific functional group transformations.
Eigenschaften
CAS-Nummer |
461051-93-4 |
|---|---|
Molekularformel |
C13H19ClOSi |
Molekulargewicht |
254.83 g/mol |
IUPAC-Name |
(4-chlorophenyl)-triethylsilylmethanone |
InChI |
InChI=1S/C13H19ClOSi/c1-4-16(5-2,6-3)13(15)11-7-9-12(14)10-8-11/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
XHRFWOWTYOSOGE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[Si](CC)(CC)C(=O)C1=CC=C(C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[4-(chlorocarbonyl)phenyl] hexa-2,4-dienedioate](/img/structure/B14252286.png)
![Methyl 4-[3-(trimethoxysilyl)propyl]benzene-1-sulfonate](/img/structure/B14252288.png)
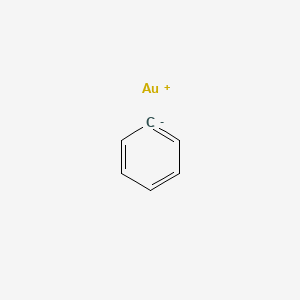
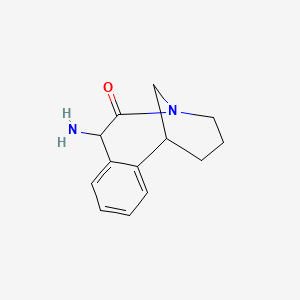


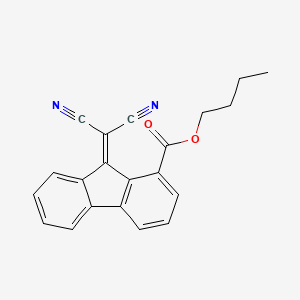


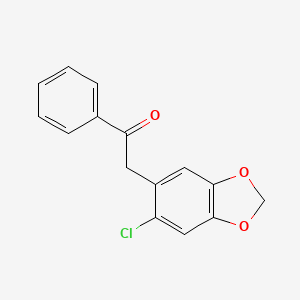

![4-[3-(Carboxymethylidene)-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B14252332.png)
![2-{2-[(4-Ethoxyphenyl)tellanyl]ethyl}-1,3-dioxane](/img/structure/B14252337.png)
![{[(4-Aminophenyl)(hydroxy)phosphoryl]methyl}phosphonic acid](/img/structure/B14252345.png)
